

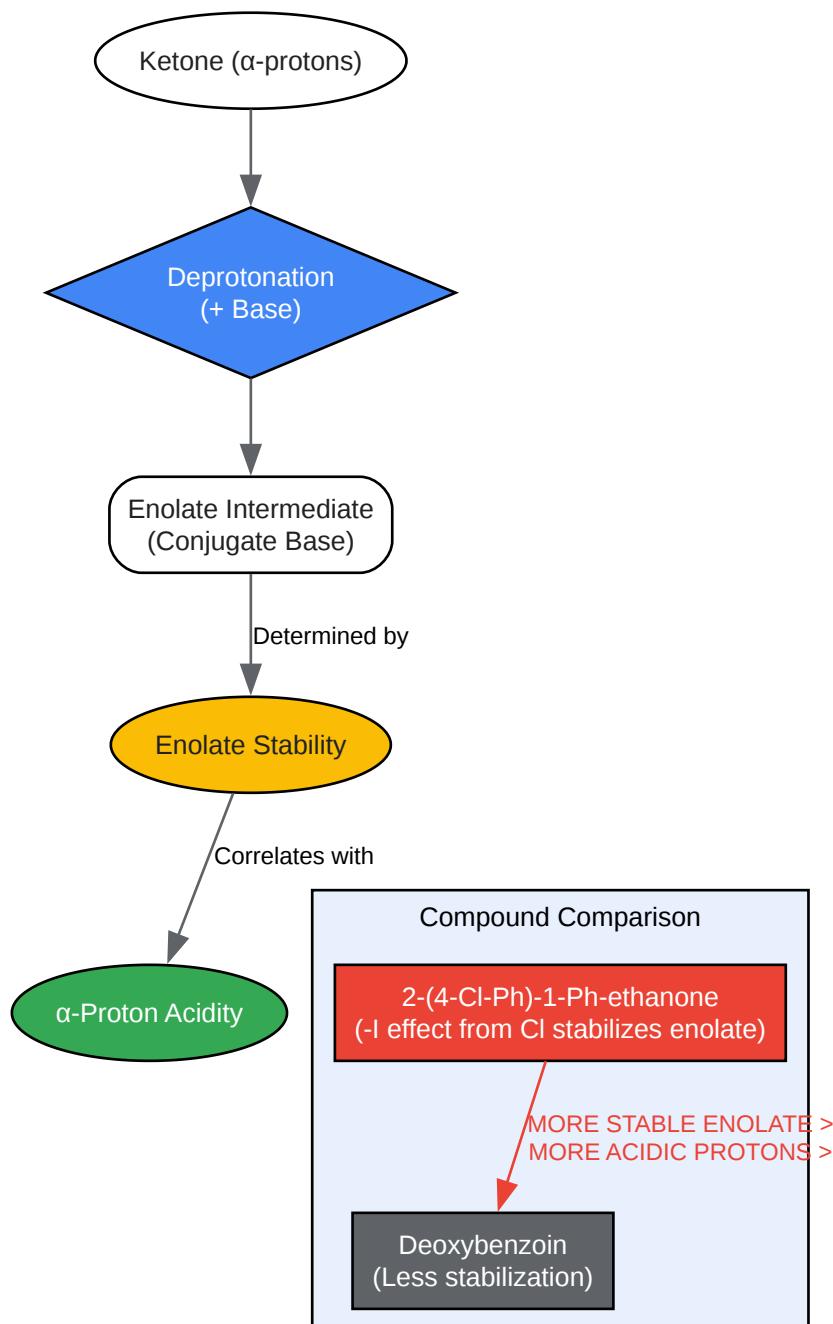
Reactivity comparison of 2-(4-Chlorophenyl)-1-phenylethanone vs. deoxybenzoin

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-1-phenylethanone

Cat. No.: B106820


[Get Quote](#)

Structural and Electronic Profile

A direct comparison of the physicochemical properties of these compounds provides an initial framework for understanding their divergent chemical behavior. The introduction of the chlorine atom in **2-(4-Chlorophenyl)-1-phenylethanone** increases its molecular weight and alters its electronic landscape.

Property	Deoxybenzoin	2-(4-Chlorophenyl)-1-phenylethanone
Chemical Structure		
CAS Number	451-40-1[3]	6332-83-8[4]
Molecular Formula	C ₁₄ H ₁₂ O[3]	C ₁₄ H ₁₁ ClO[4]
Molecular Weight	196.25 g/mol [3]	230.69 g/mol [4]
Appearance	White crystalline solid[5][6]	Not explicitly stated, likely a solid
Melting Point	56-58 °C[7]	138 °C[8]

The key to understanding the reactivity differences lies in the electronic nature of the para-chloro substituent. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). While it also possesses lone pairs that can participate in resonance, leading to an electron-donating effect (+R), for halogens, the inductive effect typically dominates. This net withdrawal of electron density is quantitatively described by the Hammett equation.^[9] The Hammett substituent constant (σ) for a para-chloro group is positive ($\sigma_p = +0.23$), confirming its electron-withdrawing character.^[10] This effect is transmitted through the sigma bonds, influencing the acidity of the α -protons and the electrophilicity of the carbonyl carbon.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Base mediated approach for the synthesis of deoxybenzoins using γ -aryl- β -ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-CHLOROPHENYL)-1-PHENYLETHANONE | 6332-83-8 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Ethanone, 2-(4-chlorophenyl)-1-phenyl- | C14H11ClO | CID 95829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. assets.cambridge.org [assets.cambridge.org]
- To cite this document: BenchChem. [Reactivity comparison of 2-(4-Chlorophenyl)-1-phenylethanone vs. deoxybenzoin]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106820#reactivity-comparison-of-2-4-chlorophenyl-1-phenylethanone-vs-deoxybenzoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com